molecular formula C10H13BrO B13989128 2-(2-Bromo-3-methylphenyl)propan-2-ol

2-(2-Bromo-3-methylphenyl)propan-2-ol

Cat. No.: B13989128
M. Wt: 229.11 g/mol
InChI Key: SOLOHVNBYZIWTO-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of phenylpropanol and belongs to the class of secondary alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromo-3-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 3-methylacetophenone followed by reduction. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-3-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methylphenyl)propan-2-ol depends on its specific application

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-3-methylphenyl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-(2-bromo-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO/c1-7-5-4-6-8(9(7)11)10(2,3)12/h4-6,12H,1-3H3

InChI Key

SOLOHVNBYZIWTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)O)Br

Origin of Product

United States

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